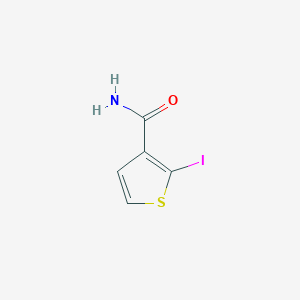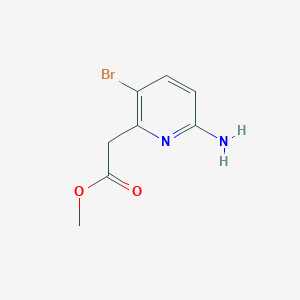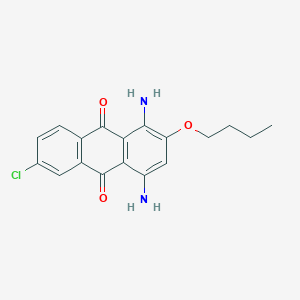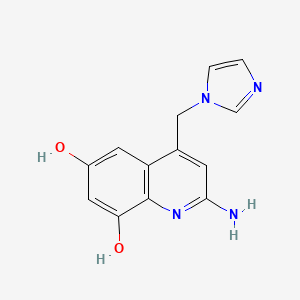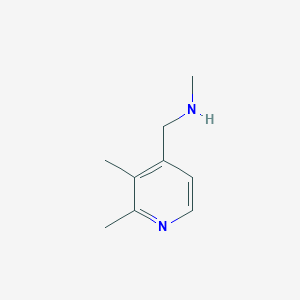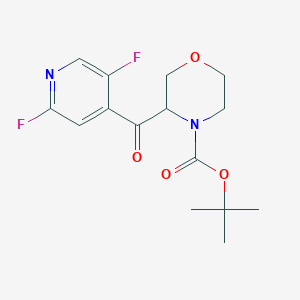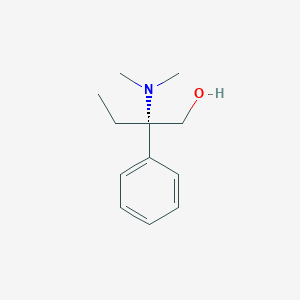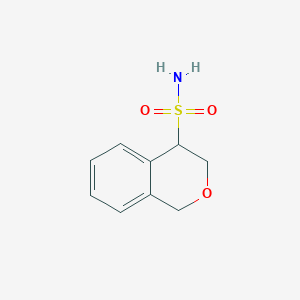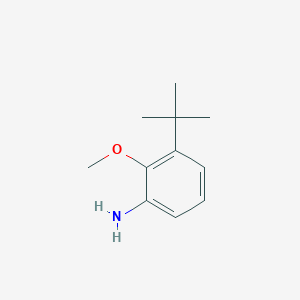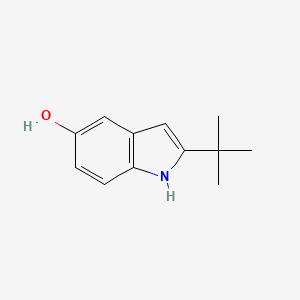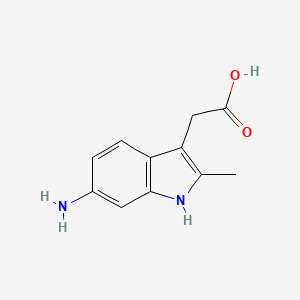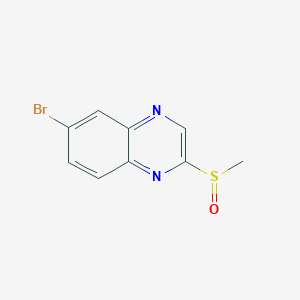![molecular formula C30H24O4S2 B13125499 9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]- CAS No. 506443-28-3](/img/structure/B13125499.png)
9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis((4-methoxybenzyl)thio)anthracene-9,10-dione is an anthracene-based derivative. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((4-methoxybenzyl)thio)anthracene-9,10-dione typically involves the introduction of 4-methoxybenzylthio groups to the anthracene-9,10-dione core. This can be achieved through a series of steps, including:
Formation of the Anthracene-9,10-dione Core: The anthracene-9,10-dione core can be synthesized through oxidation reactions of anthracene derivatives.
Introduction of 4-Methoxybenzylthio Groups: The 4-methoxybenzylthio groups can be introduced via nucleophilic substitution reactions, where 4-methoxybenzylthiol reacts with the anthracene-9,10-dione under suitable conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis((4-methoxybenzyl)thio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers .
Scientific Research Applications
1,5-Bis((4-methoxybenzyl)thio)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used in the study of photophysical properties and electrochemical behavior of anthracene derivatives.
Biology: The compound’s interactions with biological molecules can be explored for potential therapeutic applications.
Medicine: Research into its cytotoxic effects and potential as an anticancer agent is ongoing.
Industry: Its unique properties make it suitable for use in organic electronics and materials science.
Mechanism of Action
The mechanism of action of 1,5-Bis((4-methoxybenzyl)thio)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis[(4-tert-butylphenyl)thio]-9,10-anthraquinone: This compound features tert-butylphenylthio groups instead of methoxybenzylthio groups.
9,10-Bis(phenylethynyl)anthracene: Another anthracene derivative with phenylethynyl groups.
Uniqueness
The methoxy groups can enhance the compound’s solubility and interaction with biological molecules, making it a valuable candidate for further research .
Properties
CAS No. |
506443-28-3 |
|---|---|
Molecular Formula |
C30H24O4S2 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
1,5-bis[(4-methoxyphenyl)methylsulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C30H24O4S2/c1-33-21-13-9-19(10-14-21)17-35-25-7-3-5-23-27(25)29(31)24-6-4-8-26(28(24)30(23)32)36-18-20-11-15-22(34-2)16-12-20/h3-16H,17-18H2,1-2H3 |
InChI Key |
DLKMIRQESWFPOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


